molecular formula C39H40Br2N2 B12602177 3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] CAS No. 917947-62-7

3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]

Cat. No.: B12602177
CAS No.: 917947-62-7
M. Wt: 696.6 g/mol
InChI Key: NAEWNCFKEXHAJU-UHFFFAOYSA-N
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Description

3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two indole units connected by a methylene bridge, with bromopentyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-phenyl-1H-indole.

    Formation of the Methylene Bridge: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The indole units can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atoms.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole units.

Scientific Research Applications

3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] involves its interaction with specific molecular targets. The bromopentyl and phenyl substituents may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The indole units can interact with various cellular pathways, potentially affecting cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
  • 3,3’-Methylenebis[1-(5-chloropentyl)-2-phenyl-1H-indole]
  • 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-methylphenyl)-1H-indole]

Uniqueness

3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

CAS No.

917947-62-7

Molecular Formula

C39H40Br2N2

Molecular Weight

696.6 g/mol

IUPAC Name

1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-phenylindol-3-yl]methyl]-2-phenylindole

InChI

InChI=1S/C39H40Br2N2/c40-25-13-3-15-27-42-36-23-11-9-21-32(36)34(38(42)30-17-5-1-6-18-30)29-35-33-22-10-12-24-37(33)43(28-16-4-14-26-41)39(35)31-19-7-2-8-20-31/h1-2,5-12,17-24H,3-4,13-16,25-29H2

InChI Key

NAEWNCFKEXHAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCCCCBr)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=CC=C6

Origin of Product

United States

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